molecular formula C8H6Cl2O2 B1320661 3,5-Dichloro-4-methylbenzoic acid CAS No. 39652-34-1

3,5-Dichloro-4-methylbenzoic acid

Cat. No. B1320661
Key on ui cas rn: 39652-34-1
M. Wt: 205.03 g/mol
InChI Key: GBEJAEMDMASLJL-UHFFFAOYSA-N
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Patent
US07728131B2

Procedure details

This compound was prepared in the same manner as in Reference Example 1 (step 1), except that 3,5-dichloro-4-methylbenzoic acid (Japanese Unexamined Patent Publication (Kokai) No. 6-192196) was used and methanol was used as the solvent, and that the crude product was purified by silica gel column chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:12])[C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].[CH3:13]O>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:12])[C:10]=1[CH3:11])[C:5]([O:7][CH3:13])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(C1C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that the crude product was purified by silica gel column chromatography

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C(=O)OC)C=C(C1C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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